molecular formula C8H9NO5S B13686825 2-Nitro-1-phenylethanesulfonic acid

2-Nitro-1-phenylethanesulfonic acid

Cat. No.: B13686825
M. Wt: 231.23 g/mol
InChI Key: IRPGNKHNYJNEQS-UHFFFAOYSA-N
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Description

2-Nitro-1-phenylethanesulfonic acid is an organic compound that features a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) attached to a phenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-phenylethanesulfonic acid can be synthesized through the oxidation of 2-nitro-1-phenylethyl thioacetate. The oxidation is typically carried out using peroxyformic acid, which is generated in situ from formic acid and hydrogen peroxide . This method provides a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of reagents make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-phenylethanesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peroxyformic acid (generated from formic acid and hydrogen peroxide).

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles can be used to replace the sulfonic acid group.

Major Products Formed

    Oxidation: Further oxidized nitro compounds.

    Reduction: 2-Amino-1-phenylethanesulfonic acid.

    Substitution: Compounds with different functional groups replacing the sulfonic acid group.

Scientific Research Applications

2-Nitro-1-phenylethanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1-phenylethanesulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-1-phenylethanesulfonic acid is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-nitro-1-phenylethanesulfonic acid

InChI

InChI=1S/C8H9NO5S/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)

InChI Key

IRPGNKHNYJNEQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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